2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol

Lipophilicity Drug design ADME

This compound is the 4‑chlorophenyl member of a matched‑pair 1,5‑diarylpyrazole series designed for COX‑2 selectivity and halogen‑bonding studies. Its ΔlogP (+0.5) and ΔMW (+16.45 g/mol) versus the 4‑fluorophenyl analogue provide a quantitative basis for correlating lipophilicity with IC₅₀ shifts and permeability. The free phenolic –OH enables rapid O‑derivatisation; the polarisable chlorine atom serves as a halogen‑bond donor for fragment‑screening. Supplied as a solid with ≥95 % purity, it is shipped ambient and stored cool/dry to preserve reactivity. Ideal for medicinal‑chemistry teams exploring halogen‑dependent structure‑activity relationships.

Molecular Formula C15H10ClFN2O
Molecular Weight 288.7 g/mol
CAS No. 876950-42-4
Cat. No. B1436587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol
CAS876950-42-4
Molecular FormulaC15H10ClFN2O
Molecular Weight288.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=CC=N2)C3=C(C=C(C=C3)F)O)Cl
InChIInChI=1S/C15H10ClFN2O/c16-10-1-4-12(5-2-10)19-14(7-8-18-19)13-6-3-11(17)9-15(13)20/h1-9,20H
InChIKeyBSESSSOJSOJMBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol (CAS 876950-42-4) – Structural-Scaffold Profile for Pre‑Clinical Candidate Selection


2‑(1‑(4‑Chlorophenyl)-1H‑pyrazol‑5‑yl)-5‑fluorophenol (CAS 876950‑42‑4) is a fully synthetic phenolic pyrazole derivative bearing a 4‑chlorophenyl substituent on the pyrazole N1 and a 5‑fluorophenol moiety at the C5 position of the heterocycle [1]. The compound is available as a solid and is offered by Sigma‑Aldrich as a member of a proprietary collection of unique chemicals intended for early‑discovery research; no analytical‑data package is supplied and the product is sold “as‑is” . With a molecular formula of C₁₅H₁₀ClFN₂O and a molecular weight of 288.70 g mol⁻¹, the molecule contains one hydrogen‑bond donor (phenolic –OH), three hydrogen‑bond acceptors (pyrazole N, fluorine, and oxygen), and has a computed logP (XLogP3‑AA) of 3.9, placing it in a lipophilicity range that is attractive for membrane‑permeable probe design but distinct from closely related halogen variants [1].

Why 2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol Cannot Be Casually Interchanged with In‑Class Phenolic Pyrazole “Equivalents”


Phenolic pyrazoles that share the 1,5‑diaryl‑1H‑pyrazole skeleton are frequently treated as interchangeable building blocks or enzyme‑inhibitor surrogates in medicinal‑chemistry workflows. However, subtle variations in halogen identity and position on the aryl rings produce substantial differences in the three key molecular properties that govern both assay behavior and downstream developability: lipophilicity, hydrogen‑bond acceptor count, and molecular weight [1]. For example, the closest commercially listed analogue, 5‑fluoro‑2‑(1‑(4‑fluorophenyl)-1H‑pyrazol‑5‑yl)phenol (JRD0854), differs from the title compound by a single chlorine‑to‑fluorine substitution yet exhibits a XLogP3‑AA of 3.4 versus 3.9, respectively – a ΔlogP of +0.5 units that can shift membrane‑passage kinetics and off‑target liability profiles [1][2]. Moreover, within the broader 1,5‑diarylpyrazole class, specific substitution patterns are known to alter COX‑2 selectivity indices by orders of magnitude [3]. Consequently, the title compound’s 4‑chlorophenyl/5‑fluorophenol combination constitutes a discrete physicochemical entity that cannot be replaced by a generic “pyrazole‑phenol” stand‑in without explicitly re‑validating the property‑activity relationships that underpin a given experimental system.

Quantitative Differentiation Evidence for 2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol (876950‑42‑4) Versus Key Comparators


Lipophilicity (XLogP3-AA) Advantage Over the 4‑Fluorophenyl Analogue JRD0854

The target compound (Cl‑substituted) possesses a calculated XLogP3‑AA of 3.9, compared with 3.4 for the direct 4‑fluorophenyl analogue 5‑fluoro‑2‑(1‑(4‑fluorophenyl)-1H‑pyrazol‑5‑yl)phenol (JRD0854) [1][2]. The ΔlogP of +0.5 corresponds to a roughly three‑fold increase in octanol‑water partition coefficient, a magnitude that is known to influence passive membrane permeability, plasma‑protein binding, and CYP‑mediated clearance in structurally related diarylpyrazoles [2][3].

Lipophilicity Drug design ADME

Reduced Hydrogen‑Bond Acceptor Count Relative to 4‑Fluorophenyl Analogue JRD0854

The title molecule presents 3 hydrogen‑bond acceptors (pyrazole N, phenolic O, and aryl F), whereas the 4‑fluorophenyl variant JRD0854 offers 4 acceptors owing to the additional fluorine on the N‑phenyl ring [1][2]. This difference alters the polar surface area footprint and can affect hydrogen‑bonding interactions with kinase hinge regions or COX‑2 active‑site residues that are sensitive to heteroatom count [3].

Hydrogen bonding Target engagement Selectivity

Molecular‑Weight Increment Providing Pharmacokinetic Tuning vs. 4‑Fluorophenyl Analogue JRD0854

The Cl atom raises the molecular weight to 288.70 g mol⁻¹ versus 272.25 g mol⁻¹ for the fluorinated congener, a ΔMW of +16.45 g mol⁻¹ [1][2]. In fragment‑to‑lead or lead‑optimisation programmes that employ strict molecular‑weight cut‑offs (e.g., Rule‑of‑Five constraints), this increment provides a measurable knob for tuning bulk properties while maintaining the core 1,5‑diarylpyrazole pharmacophore [3].

Molecular weight Physicochemical properties Lead optimization

Class‑Level COX‑2 Selectivity Potential Inferred from Diarylpyrazole Scaffold

Although no direct COX‑2 IC₅₀ has been published for the title compound, the 1,5‑diaryl‑1H‑pyrazole scaffold to which it belongs is a validated pharmacophore for selective COX‑2 inhibition. In the broader literature, closely related 1,3‑ and 1,5‑diarylpyrazoles have demonstrated COX‑2 IC₅₀ values as low as 0.059 µM and COX‑2/COX‑1 selectivity indices exceeding 200 [1]. The phenolic –OH group that characterizes the title compound is a key feature in several reported COX‑2 inhibitors, forming a critical hydrogen bond with Ser‑530 in the COX‑2 active site [1][2]. Therefore, teams investigating COX‑2‑mediated pathways can rationally select this compound as a probe scaffold with a strong class‑level precedence for COX‑2 engagement.

COX-2 selectivity Anti-inflammatory Cancer

Procurement‑Risk Differentiation via Sigma‑Aldrich “As‑Is” Provision

Sigma‑Aldrich explicitly states: “Sigma‑Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final. … SIGMA‑ALDRICH SELLS THIS PRODUCT ‘AS‑IS’ AND MAKES NO REPRESENTATION OR WARRANTY WHATSOEVER” . In contrast, AKSci lists the same compound with a minimum purity specification of 95 % and ships with a certificate of analysis upon request . This creates a two‑tier sourcing landscape: the Sigma‑Aldrich route offers speed and catalog convenience for early‑stage feasibility work where purity is not critical, while the AKSci route provides documented purity for workflows that require batch‑to‑batch reproducibility.

Quality assurance Procurement Analytical characterization

Purity and Storage Baseline vs. Non‑Certified Catalog Listings

AKSci specifies ≥95 % purity (HPLC) and long‑term storage at cool, dry conditions for the title compound . This quantitative purity floor contrasts with other vendor listings that disclose no purity information whatsoever, thereby enabling laboratories to define acceptance criteria at the point of procurement. The absence of a specified purity level for the Sigma‑Aldrich JRD0853 product means that users must independently verify identity and purity before initiating GLP‑type or quantitative pharmacology studies.

Purity specification Storage stability Procurement decision

Prioritized Application Scenarios for 2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol (876950‑42‑4) Derived from Quantitative Evidence


Physicochemical‑Property‑Driven SAR Expansion of Diarylpyrazole COX‑2 Inhibitors

Medicinal chemistry teams seeking to explore the impact of halogen substitution on COX‑2 potency and selectivity can procure the title compound as the 4‑chlorophenyl member of a matched‑pair series alongside its 4‑fluorophenyl analogue (JRD0854) and the unsubstituted phenyl congener (4‑fluoro‑2‑(1‑phenyl‑1H‑pyrazol‑5‑yl)phenol). The ΔlogP of +0.5 and ΔMW of +16.45 g mol⁻¹ relative to JRD0854 [1] provide quantitative design parameters that can be correlated with in‑vitro COX‑2 IC₅₀ shifts and cellular permeability data. The phenolic –OH of the series has been shown in co‑crystal structures to hydrogen‑bond with Ser‑530, preserving a key binding interaction across the series [2].

Halogen‑Bonding Probe in Structural Biology and Fragment‑Based Drug Discovery

The 4‑chlorophenyl substituent introduces a polarizable chlorine atom capable of engaging in halogen‑bonding interactions with backbone carbonyls or side‑chain residues in protein binding pockets. This feature distinguishes the title compound from its 4‑fluorophenyl analogue, which lacks the same halogen‑bond donor potential. Crystallography or NMR‑based fragment screening campaigns can leverage this difference to map halogen‑bonding hotspots when both compounds are soaked into the same target crystal, using the quantitative lipophilicity and HBA‑count differences as orthogonal descriptors for interpreting electron‑density maps [1].

Building Block for Late‑Stage Functionalisation via Phenolic –OH

The free phenolic hydroxyl group serves as a versatile synthetic handle for O‑alkylation, acylation, sulfonation, or bioconjugation, enabling rapid library construction around the 1,5‑diarylpyrazole core. Provided the researcher sources material from a vendor that certifies ≥95 % purity (e.g., AKSci 1348EM) [1], the chemistry is compatible with standard parallel‑synthesis protocols. The known storage requirement (cool, dry) [1] ensures that the phenol remains unoxidised during laboratory stockpiling, preserving reactivity for reproducible derivatisation.

Reference Molecule for COX‑2 Computational Docking and Pharmacophore Validation

Even in the absence of a published experimental IC₅₀ for the exact compound, the molecule’s well‑defined 3D structure (available from PubChem) and the extensive class‑level affinity data for 1,5‑diarylpyrazoles (COX‑2 IC₅₀ down to 0.059 µM, selectivity index >200) [1] make it a suitable test case for virtual screening benchmarks or docking‑score calibration. Substituting the 4‑chlorophenyl moiety into a known diarylpyrazole pharmacophore allows computational chemists to interrogate how halogen‑specific electrostatic and steric effects influence predicted binding energies, providing a control molecule for pose‑prediction validation.

Quote Request

Request a Quote for 2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.